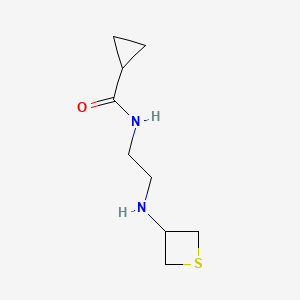
2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid is a fluorinated organic compound that features a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,2-difluoroacetic acid with 2-methyl-2H-1,2,3-triazole under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can introduce various functional groups into the molecule[5][5].
Scientific Research Applications
2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid involves its interaction with molecular targets through its fluorinated and triazole moieties. These interactions can affect various biochemical pathways, including enzyme inhibition or activation. The specific pathways involved depend on the context of its application, such as drug design or material science .
Comparison with Similar Compounds
2,2-Difluoro-2-(2H-1,2,3-triazol-4-yl)acetic acid: Lacks the methyl group, which can affect its reactivity and applications.
2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid, leading to different chemical properties.
Uniqueness: The presence of both fluorine atoms and the triazole ring in 2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C5H5F2N3O2 |
|---|---|
Molecular Weight |
177.11 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-methyltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5F2N3O2/c1-10-8-2-3(9-10)5(6,7)4(11)12/h2H,1H3,(H,11,12) |
InChI Key |
GMNMZQLDWWRBNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15277780.png)

![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)









![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B15277892.png)

